molecular formula C21H22N4O4 B10880416 methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10880416
M. Wt: 394.4 g/mol
InChI Key: JRNDPDBTISINPU-OEAKJJBVSA-N
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Description

METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylhydrazine, 3-methyl-2-pyridinecarboxaldehyde, and methyl acetoacetate. The reaction conditions may involve refluxing in ethanol or other suitable solvents, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE
  • METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE

Uniqueness

METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE is unique due to its specific structural features, such as the presence of the 3-methyl-2-pyridyl group and the methoxyphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[(E)-C-methyl-N-(3-methylpyridin-2-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H22N4O4/c1-13-6-5-11-22-20(13)23-14(2)19-17(12-18(26)29-4)24-25(21(19)27)15-7-9-16(28-3)10-8-15/h5-11,24H,12H2,1-4H3/b23-14+

InChI Key

JRNDPDBTISINPU-OEAKJJBVSA-N

Isomeric SMILES

CC1=C(N=CC=C1)/N=C(\C)/C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Canonical SMILES

CC1=C(N=CC=C1)N=C(C)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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